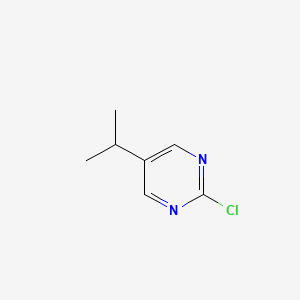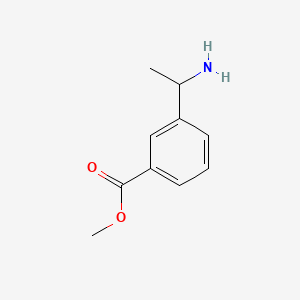
(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)
Overview
Description
“(trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane)” is a compound featuring two cyclohexane rings, with ethyl and propyl substituents. The “trans,trans” notation suggests that these substituents are on opposite sides of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Diels-Alder reaction, which can create a fused ring system .
Molecular Structure Analysis
The structure likely involves two cyclohexane rings in a chair conformation, which is the most stable form for six-membered rings . The “trans,trans” configuration suggests that the ethyl and propyl groups are on opposite sides of the molecule .
Scientific Research Applications
-
Conformational Analysis
- Disubstituted cyclohexanes are often used in the study of molecular structure and conformational analysis . The most stable conformation of a given disubstituted cyclohexane can be determined using conformational analysis .
- The methods involve examining the different conformations (arrangements of atoms that can be interconverted by rotation about single bonds) of the molecule and determining their relative stabilities .
- The results of these studies can provide insights into the behavior of these molecules in chemical reactions .
-
Study of Steric Effects
- Disubstituted cyclohexanes can be used to study steric effects, which are the effects seen in molecules due to the size of atoms .
- The methods involve comparing the stabilities of different conformations, which can be affected by the size of the substituents .
- The results can provide valuable information about the influence of steric effects on the properties and reactivities of molecules .
-
Organic Synthesis
-
Drug Design
-
Material Science
-
Environmental Science
-
Stereochemistry Studies
- Disubstituted cyclohexanes are often used in the study of stereochemistry . The cis and trans isomers of disubstituted cyclohexanes can have remarkably different shapes .
- The methods involve examining the different isomers of the molecule and determining their relative stabilities .
- The results of these studies can provide insights into the behavior of these molecules in chemical reactions .
-
Fused Ring Systems
- Disubstituted cyclohexanes can be used to study fused ring systems . For example, decalin is a molecule with two connected cyclohexane rings .
- The methods involve examining the different conformations of the fused ring system .
- The results can provide valuable information about the stability of different conformations .
-
Molecular Modeling
-
Chemical Education
- Disubstituted cyclohexanes are often used in chemical education to teach concepts such as conformational analysis and stereochemistry .
- The methods involve using these compounds as examples in classroom demonstrations and laboratory experiments .
- The results can enhance students’ understanding of key concepts in organic chemistry .
-
Pharmaceutical Research
-
Agricultural Chemistry
Safety And Hazards
properties
IUPAC Name |
1-ethyl-4-(4-propylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h14-17H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMYSCDCHFFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223443, DTXSID901231803 | |
| Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) | |
CAS RN |
1338929-18-2, 96624-41-8 | |
| Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-ethyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



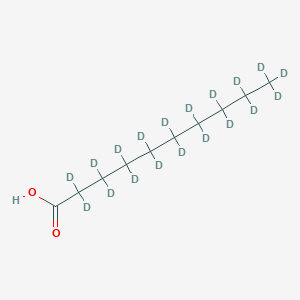
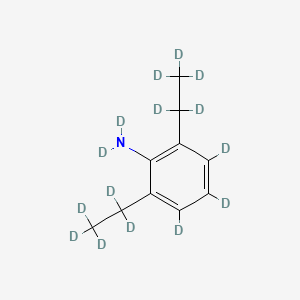
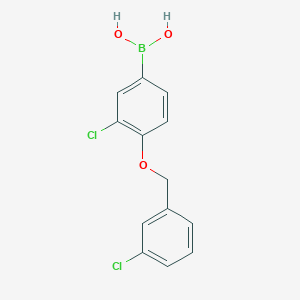
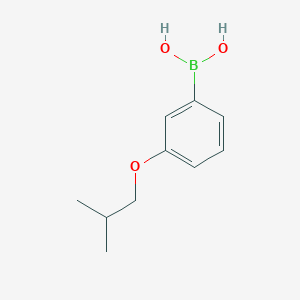

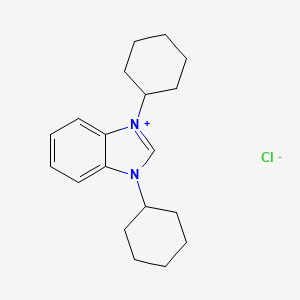
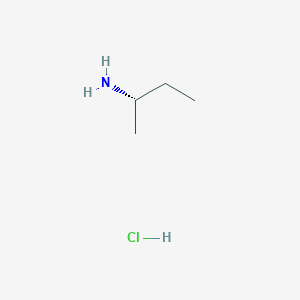
![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)

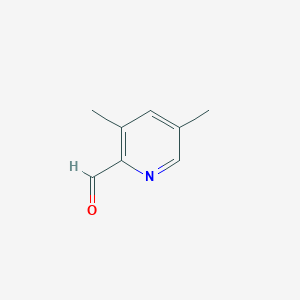
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)

